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Compound of Interest

Compound Name: 4,4-Di-tert-butylbiphenyl

Cat. No.: B15328126 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4,4'-Di-tert-

butylbiphenyl, a key intermediate in various chemical syntheses. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, along with the experimental protocols for data acquisition. This document is

intended for researchers, scientists, and professionals in drug development and materials

science who utilize spectroscopic techniques for structural elucidation and quality control.

Spectroscopic Data
The spectroscopic data for 4,4'-Di-tert-butylbiphenyl is summarized in the following tables,

providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 Doublet 4H
Aromatic Protons

(ortho to t-butyl)

~7.4 Doublet 4H
Aromatic Protons

(meta to t-butyl)

~1.3 Singlet 18H tert-butyl Protons

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

~150 Aromatic Carbon (para, attached to t-butyl)

~138 Aromatic Carbon (ipso, biphenyl linkage)

~126 Aromatic Carbon (ortho to t-butyl)

~125 Aromatic Carbon (meta to t-butyl)

~34 Quaternary Carbon (tert-butyl)

~31 Methyl Carbons (tert-butyl)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode

~2960 C-H stretch (aliphatic, tert-butyl)

~1600 C=C stretch (aromatic)

~1480 C-H bend (aliphatic, tert-butyl)

~830 C-H bend (aromatic, para-disubstituted)

Mass Spectrometry (MS)
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m/z Ion

266 [M]⁺ (Molecular Ion)

251 [M-CH₃]⁺

57 [C(CH₃)₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound

Sample Preparation:

Weigh approximately 10-20 mg of 4,4'-Di-tert-butylbiphenyl for ¹H NMR and 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter into a standard 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, minimizing peak widths.

Data Acquisition:
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For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer

relaxation delay may be necessary due to the lower natural abundance and longer

relaxation times of the ¹³C nucleus.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
FT-IR Spectroscopy of a Solid Organic Compound (Thin Film Method)

Sample Preparation:

Place a small amount (a few milligrams) of 4,4'-Di-tert-butylbiphenyl onto a clean, dry salt

plate (e.g., NaCl or KBr).

Add a drop or two of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the

solid.

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on

the plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.
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Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of a Solid Organic Compound

Sample Introduction:

Introduce a small amount of the solid 4,4'-Di-tert-butylbiphenyl into the mass spectrometer

via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas

chromatograph coupled to the mass spectrometer (GC-MS).

Ionization:

In the ion source, the sample is vaporized and bombarded with a high-energy electron

beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular

ion ([M]⁺), and to fragment into smaller, characteristic ions.

Mass Analysis:

The positively charged ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:

The separated ions are detected, and a mass spectrum is generated, which plots the

relative abundance of each ion as a function of its m/z value.

The molecular ion peak confirms the molecular weight of the compound, and the

fragmentation pattern provides structural information.

Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of 4,4'-Di-tert-

butylbiphenyl.
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Sample Preparation
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Caption: Workflow for the spectroscopic analysis of 4,4'-Di-tert-butylbiphenyl.
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Caption: Relationship between spectroscopic techniques and structural information.
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To cite this document: BenchChem. [Spectroscopic Profile of 4,4'-Di-tert-butylbiphenyl: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15328126#spectroscopic-data-for-4-4-di-tert-
butylbiphenyl-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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